N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription.
Mecanismo De Acción
N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide exerts its biological activity by inhibiting RNA polymerase I transcription. This leads to the downregulation of ribosomal RNA synthesis, which is essential for the survival and proliferation of cancer cells. Moreover, CX-5461 has been shown to induce DNA damage and activate the p53 pathway, which leads to apoptosis of cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces DNA damage and activates the p53 pathway, leading to apoptosis. Moreover, CX-5461 has been shown to inhibit ribosomal RNA synthesis, leading to the downregulation of protein synthesis. In addition, this compound has been found to have neuroprotective effects, reducing the toxicity of alpha-synuclein in Parkinson's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments. This compound has been extensively studied and has a well-established mechanism of action, making it a valuable tool for studying RNA polymerase I transcription. Moreover, CX-5461 has been found to be effective against a wide range of cancer cell lines and cancer stem cells, making it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. CX-5461 is highly toxic and requires careful handling. Moreover, this compound has poor solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One direction is the development of new drugs targeting RNA polymerase I transcription. CX-5461 has been used as a lead compound for the development of new drugs, and several analogs have been developed with improved efficacy and reduced toxicity. Another direction is the investigation of the neuroprotective effects of CX-5461. This compound has been found to reduce the toxicity of alpha-synuclein in Parkinson's disease models, and further studies are needed to explore its potential applications in neurodegenerative diseases. Finally, the potential applications of CX-5461 in combination therapy with other anticancer drugs should be investigated, as this compound has been found to be effective against cancer stem cells and may have synergistic effects with other drugs.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide involves a series of chemical reactions. The first step is the condensation of 2,4-dimethoxybenzaldehyde and cyclohexylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the piperazine ring. Finally, the piperazine ring is acetylated using acetic anhydride to obtain N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have anticancer activity against a wide range of cancer cell lines. Moreover, it has been found to be effective against cancer stem cells, which are responsible for cancer recurrence and drug resistance. In pharmacology, CX-5461 has been shown to have potential applications in the treatment of various diseases, including Parkinson's disease and Alzheimer's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting RNA polymerase I transcription.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-27-17-9-8-15(19(12-17)28-2)14-24-11-10-22-21(26)18(24)13-20(25)23-16-6-4-3-5-7-16/h8-9,12,16,18H,3-7,10-11,13-14H2,1-2H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQOGKCWFFZBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NC3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.